

Application Notes and Protocols for *cis*-3-Octene in Organic Synthesis

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Compound of Interest

Compound Name: *cis*-3-Octene

Cat. No.: B076891

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Introduction

Cis-3-Octene is a versatile C8 alkene that serves as a valuable starting material and intermediate in a wide range of organic syntheses. Its specific stereochemistry and reactivity make it a key building block for the synthesis of fine chemicals, pharmaceuticals, fragrances, and polymers.^[1] This document provides detailed application notes and experimental protocols for several key transformations of **cis-3-Octene**, offering a practical guide for its utilization in research and development.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₆
Molecular Weight	112.21 g/mol
CAS Number	14850-22-7
Appearance	Colorless liquid
Boiling Point	122-123 °C
Density	0.717 g/mL at 25 °C

Key Synthetic Applications and Protocols

Epoxidation to form **cis-3,4-Epoxyoctane**

Epoxidation of **cis-3-Octene** provides a direct route to the corresponding epoxide, a valuable intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation, proceeding via a concerted syn-addition mechanism.

Reaction Scheme:

Experimental Protocol: Epoxidation with m-CPBA

- Materials:
 - **cis-3-Octene** (1.0 eq)
 - meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
 - Dichloromethane (CH_2Cl_2)
 - Saturated sodium bicarbonate solution (NaHCO_3)
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve **cis-3-Octene** in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of m-CPBA in dichloromethane to the flask over 30 minutes.
 - Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
 - Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield cis-3,4-Epoxyoctane.

Quantitative Data:

Reactant	Product	Reagent	Solvent	Time (h)	Temperature (°C)	Yield (%)
cis-3-Octene	cis-3,4-Epoxyoctane	m-CPBA	CH ₂ Cl ₂	3-5	0 to RT	~85-95

Syn-Dihydroxylation to form cis-3,4-Octanediol

The syn-dihydroxylation of **cis-3-Octene** yields cis-3,4-Octanediol, a vicinal diol with applications in the synthesis of polymers, plasticizers, and as a chiral building block. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (Upjohn conditions) or with cold, dilute, basic potassium permanganate (KMnO₄).

Reaction Scheme:

Experimental Protocol: Syn-Dihydroxylation with Osmium Tetroxide (Upjohn Conditions)

- Materials:
 - **cis-3-Octene** (1.0 eq)
 - Osmium tetroxide (OsO₄, 0.02 eq)
 - N-Methylmorpholine N-oxide (NMO, 1.2 eq)

- Acetone/Water (10:1 mixture)
- Sodium bisulfite (NaHSO_3)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask, dissolve **cis-3-Octene** in a mixture of acetone and water.
 - Add N-Methylmorpholine N-oxide to the solution.
 - To this mixture, add a solution of osmium tetroxide in toluene dropwise at room temperature.
 - Stir the reaction mixture for 12-24 hours, monitoring by TLC.
 - Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain cis-3,4-Octanediol.

Quantitative Data:

Reactant	Product	Reagents	Solvent	Time (h)	Temperature (°C)	Yield (%)
cis-3-Octene	cis-3,4-Octanediol	OsO ₄ (cat.), NMO	Acetone/H ₂ O	12-24	RT	80-90
cis-3-Octene	cis-3,4-Octanediol	Cold, dilute, basic KMnO ₄	Acetone/H ₂ O	1-2	0	Moderate

Ozonolysis: Oxidative Cleavage to Aldehydes and Carboxylic Acids

Ozonolysis of **cis-3-Octene** cleaves the double bond to produce smaller carbonyl compounds. A reductive workup yields propanal and pentanal, while an oxidative workup produces propanoic acid and pentanoic acid. This reaction is a powerful tool for structural elucidation and for the synthesis of functionalized fragments.

Reaction Schemes:

- Reductive Workup: **cis-3-Octene** + O₃; then Me₂S -> Propanal + Pentanal
- Oxidative Workup: **cis-3-Octene** + O₃; then H₂O₂ -> Propanoic Acid + Pentanoic Acid

Experimental Protocol: Ozonolysis with Reductive Workup

- Materials:
 - **cis-3-Octene** (1.0 eq)
 - Dichloromethane (CH₂Cl₂)
 - Ozone (O₃)
 - Dimethyl sulfide (DMS, 2.0 eq)

- Procedure:
 - Dissolve **cis-3-Octene** in dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
 - Purge the solution with nitrogen or oxygen to remove excess ozone.
 - Add dimethyl sulfide to the reaction mixture at -78 °C and then allow it to warm to room temperature and stir for 2-4 hours.
 - The resulting aldehydes can be isolated by distillation or used directly in subsequent reactions.

Quantitative Data:

Reactant	Product(s)	Workup Reagent	Solvent	Time (h)	Temperature (°C)	Yield (%)
cis-3-Octene	Propanal, Pentanal	(CH ₃) ₂ S	CH ₂ Cl ₂	2-4	-78 to RT	High (>90)
cis-3-Octene	Propanoic Acid, Pentanoic Acid	H ₂ O ₂	CH ₂ Cl ₂ /H ₂ O	2-4	-78 to RT	High (>90)

Olefin Metathesis

cis-3-Octene can participate in olefin metathesis reactions, catalyzed by transition metal complexes such as Grubbs' catalysts. Self-metathesis of **cis-3-Octene** can lead to a mixture of cis-3-hexene and cis-5-decene. Cross-metathesis with other olefins allows for the synthesis of a variety of unsaturated compounds.

Reaction Scheme (Self-Metathesis):

Experimental Protocol: Self-Metathesis with Grubbs' Catalyst

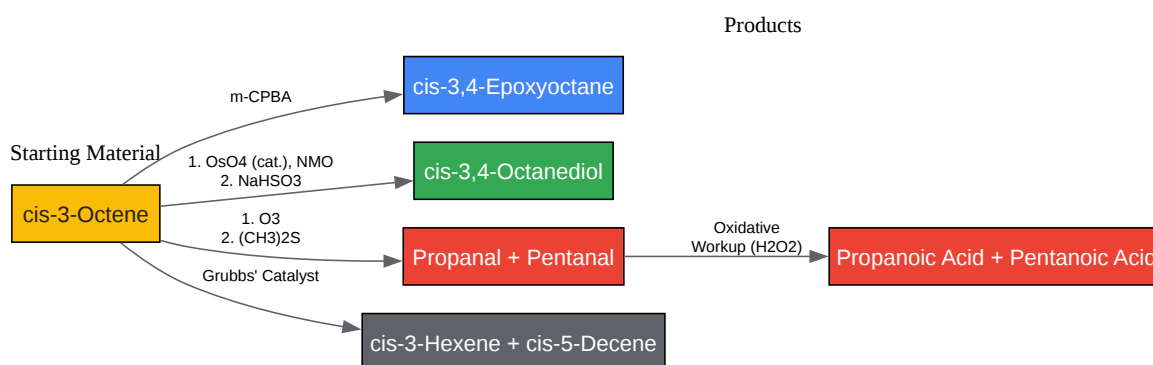
- Materials:
 - **cis-3-Octene** (1.0 eq)
 - Grubbs' Second Generation Catalyst (0.01-0.05 eq)
 - Anhydrous and degassed dichloromethane (CH₂Cl₂)
- Procedure:
 - In a glovebox or under an inert atmosphere, dissolve **cis-3-Octene** in anhydrous and degassed dichloromethane.
 - Add the Grubbs' catalyst to the solution.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12 hours, monitoring the reaction progress by GC-MS.
 - Quench the reaction by adding a few drops of ethyl vinyl ether.
 - Remove the solvent under reduced pressure and purify the resulting mixture of alkenes by distillation or chromatography.

Quantitative Data:

Reactant	Product(s)	Catalyst	Solvent	Time (h)	Temperature (°C)	Conversion (%)
cis-3-Octene	cis-3-Hexene, cis-5-Decene	Grubbs' II	CH ₂ Cl ₂	4-12	RT - 40	Varies

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

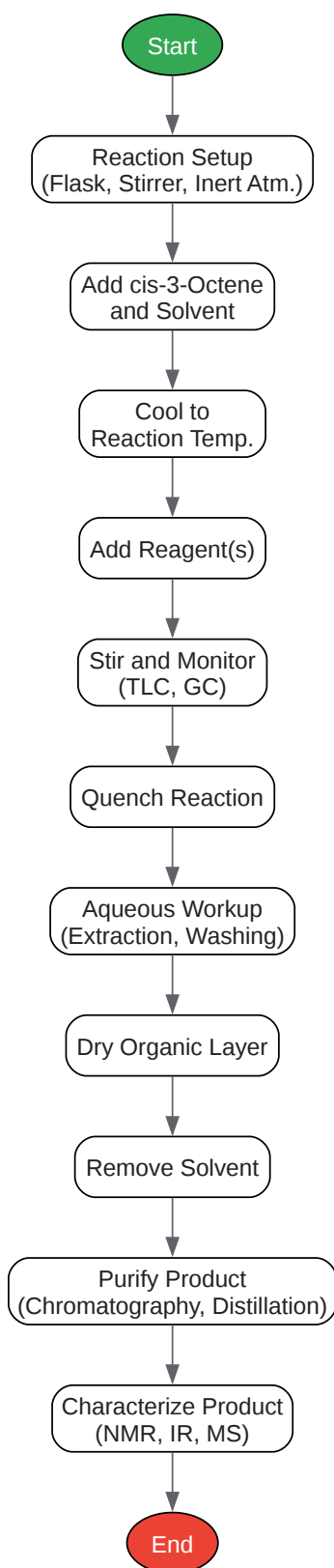


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Caption: Key synthetic transformations of **cis-3-Octene**.

Experimental Workflow for a Typical Reaction

The following diagram outlines a general workflow for performing a reaction with **cis-3-Octene** and subsequent product isolation.



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Caption: General experimental workflow for **cis-3-Octene** reactions.

Conclusion

Cis-3-Octene is a readily available and highly useful starting material in organic synthesis. The protocols outlined in this document for epoxidation, dihydroxylation, ozonolysis, and metathesis provide a foundation for its application in the synthesis of a diverse array of target molecules. The versatility of **cis-3-Octene**, coupled with the efficiency of these modern synthetic methods, makes it an important tool for researchers in both academic and industrial settings.

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References

- 1. Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes - PMC [pmc.ncbi.nlm.nih.gov]
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